Dithiodiphosphoric acid

Description

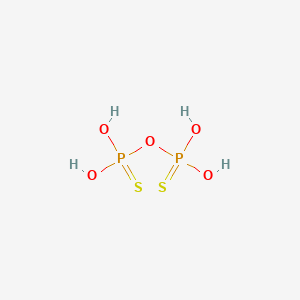

Structure

2D Structure

3D Structure

Properties

CAS No. |

36558-41-5 |

|---|---|

Molecular Formula |

H4O5P2S2 |

Molecular Weight |

210.11 g/mol |

IUPAC Name |

dihydroxyphosphinothioyloxy-dihydroxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/H4O5P2S2/c1-6(2,8)5-7(3,4)9/h(H2,1,2,8)(H2,3,4,9) |

InChI Key |

CIFZCCWGXMYJEU-UHFFFAOYSA-N |

SMILES |

OP(=S)(O)OP(=S)(O)O |

Canonical SMILES |

OP(=S)(O)OP(=S)(O)O |

Other CAS No. |

36558-41-5 |

Synonyms |

is(thiopyrophosphoric acid) bisthiopyrophosphate dithiopyrophosphate dithiopyrophosphoric acid |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations and Reactivity Patterns

Hydrolysis and Solvolysis Mechanisms of P-S Bonds

The cleavage of phosphorus-sulfur (P-S) bonds in dithiodiphosphoric acid and its derivatives through hydrolysis and solvolysis is a fundamental aspect of their reactivity. These reactions can proceed through different mechanistic pathways, primarily dictated by the substrate's structure, the nature of the solvent, and the reaction conditions. The two predominant mechanisms are a concerted, bimolecular nucleophilic substitution (S_N_2-type) and a stepwise, unimolecular dissociative pathway (S_N_1-type).

Conversely, the hydrolysis of certain phosphorothioate (B77711) monoester dianions proceeds via a dissociative S_N_1-type (or D_N + A_N) mechanism. nih.govacs.org This pathway involves a rate-limiting ionization step to form a highly reactive thiometaphosphate anion intermediate (PSO₂⁻), which is then rapidly attacked by water. nih.gov Evidence for this mechanism includes significant racemization observed in the hydrolysis of chiral O-aryl phosphorothioate monoesters and a positive activation volume, which is consistent with a dissociative process. nih.gov This contrasts with the hydrolysis of analogous phosphate (B84403) esters, which typically proceed through a concerted S_N_2-type mechanism. nih.govacs.org The greater stability of the thiometaphosphate intermediate compared to its metaphosphate counterpart is a key factor favoring the dissociative pathway for many thiophosphate derivatives. acs.org

The rate of P-S bond hydrolysis can vary significantly. In enzymatic systems, the enzyme organophosphorus hydrolase can cleave P-S bonds, but the catalytic rates are generally lower than for P-O or P-F bonds within similar substrates. nih.gov

Table 1: Activation Parameters for the Solvolysis of Diphenyl Thiophosphorochloridate in Various Solvents

| Solvent | Temperature (°C) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| 100% Ethanol | 25.0 | 11.6 | -36.5 |

| 90% Ethanol | 25.0 | 13.9 | -32.1 |

| 100% Methanol | 25.0 | 12.8 | -34.1 |

| 90% Methanol | 25.0 | 13.7 | -33.2 |

| Data sourced from a kinetic study on the solvolysis of diphenyl thiophosphorochloridate, consistent with an S_N_2 mechanism. researchgate.net |

Redox Chemistry of this compound Systems

The redox chemistry of this compound systems primarily involves the sulfur atoms, which can be oxidized or can participate in stabilizing various oxidation states of other elements. The thiophosphoryl group (P=S) can undergo oxidation to the corresponding phosphoryl group (P=O).

Studies on the oxidation of cyclic aryl thiophosphates using a mixture of aqueous hydrogen peroxide and hydrogen chloride have shown that this transformation is highly stereospecific. rsc.orgrsc.org The reaction proceeds with retention of configuration at the phosphorus center, suggesting a mechanism that does not involve the formation of a pentacoordinate intermediate which could lead to stereochemical scrambling. rsc.orgrsc.org This indicates a direct attack on the sulfur atom.

The abiotic formation of organothiophosphates from organophosphites and elemental sulfur or sulfide (B99878) has also been reported, a process termed thio-oxidation. researchgate.net This highlights a pathway where phosphorus(III) is oxidized while being simultaneously sulfurized.

In a different context, derivatives of this compound have been identified as effective "wide band" valence stabilizers for metal ions in high oxidation states, such as Cerium(IV), Manganese(III), and Manganese(IV). google.comgoogle.comjustia.com This function implies that the this compound moiety can engage in redox processes to prevent the reduction of these metal ions, showcasing its role in stabilizing specific oxidation states within corrosion-inhibiting formulations. google.comgoogle.com

Nucleophilic and Electrophilic Substitution Pathways at Phosphorus and Sulfur Centers

This compound and its esters exhibit dual reactivity, with both phosphorus and sulfur atoms capable of acting as centers for substitution reactions. The specific pathway followed depends on the nature of the reacting species (nucleophile or electrophile) and the reaction conditions.

Reactivity at the Phosphorus Center

The phosphorus atom in a tetracoordinate thiophosphate is electron-deficient and thus an electrophilic center, susceptible to attack by nucleophiles. pnas.orgmasterorganicchemistry.com Nucleophilic substitution at a tetracoordinate phosphorus center (S_N_2@P) is a fundamental reaction pathway. nih.govresearchgate.net Unlike the classic S_N_2 reaction at a carbon center, which proceeds through a single transition state, the S_N_2@P reaction often occurs via a stepwise associative mechanism (A_N + D_N) involving a stable, pentacoordinate trigonal bipyramidal intermediate. nih.govsapub.orgresearchgate.net

Reactivity at the Sulfur Center

The sulfur atoms in this compound can act as either nucleophilic or electrophilic centers.

Nucleophilic Sulfur: The sulfur atom of a thione (P=S) group or a thiol (P-SH) group is electron-rich and nucleophilic. beilstein-journals.org This is demonstrated in the reactions of ambident thiophosphate anions, which can react with electrophiles at either the sulfur or oxygen atom. With soft electrophiles like alkyl halides, the reaction typically occurs at the more nucleophilic sulfur atom, leading to S-alkylation products. beilstein-journals.org Stronger nucleophiles, such as phosphorodithioate (B1214789) and phosphorotrithioate groups, show enhanced reactivity in nucleic acid-templated chemistry. nih.gov

Electrophilic Sulfur: While inherently nucleophilic, the sulfur atom can be rendered electrophilic upon activation. A notable example is the reaction of phosphorothioates with iodine. pnas.orgescholarship.org The iodine, a soft electrophile, preferentially attacks the soft sulfur atom, forming a phosphorothioiodidate (PSI) intermediate. pnas.org This activation converts the sulfur from a nucleophilic center to an electrophilic one, making it susceptible to attack by other nucleophiles. pnas.orgescholarship.org

Table 2: Summary of Substitution Reactivity at Phosphorus and Sulfur Centers

| Center | Reactant Type | Typical Reagent | Predominant Product Type | Mechanism Note |

| Phosphorus | Nucleophile | Amines, Alcohols | Phosphoryl substitution | S_N_2@P, often via pentacoordinate intermediate nih.govsapub.org |

| Sulfur (Thione/Thiol) | Electrophile | Alkyl Halides (soft) | S-Alkylation | Attack by nucleophilic sulfur beilstein-journals.org |

| Sulfur (Thione/Thiol) | Electrophile | Benzoyl Chloride (hard) | O-Acylation | Attack by nucleophilic oxygen (ambident reactivity) beilstein-journals.org |

| Sulfur (Activated) | Nucleophile | Amines, Water | Sulfur substitution | Attack at electrophilic sulfur after activation (e.g., by I₂) pnas.org |

Phosphoryl Transfer Mechanisms in Non-Biological Systems

Phosphoryl group transfer is a cornerstone of chemical reactivity for phosphorus compounds. In non-biological systems, these reactions can be classified into three idealized mechanisms:

Associative (A_N + D_N): A stepwise mechanism involving the formation and subsequent breakdown of a stable pentavalent phosphorane intermediate. nih.gov

Concerted (A_N D_N): An S_N_2-like mechanism where bond formation to the nucleophile and bond cleavage to the leaving group occur simultaneously in a single transition state. nih.govlibretexts.org

Dissociative (D_N + A_N): A stepwise mechanism involving the rate-limiting formation of a transient, highly electrophilic metaphosphate (PO₃⁻) or thiometaphosphate (PSO₂⁻) intermediate, which is then rapidly captured by a nucleophile. nih.govacs.orgnih.gov

While phosphate monoesters typically react via a concerted (A_N D_N) pathway, their sulfur-containing analogues, phosphorothioates, show a distinct preference for the dissociative (D_N + A_N) mechanism in solution. acs.org This mechanistic divergence is attributed to the increased stability of the thiometaphosphate intermediate compared to the oxygen-only metaphosphate. nih.govacs.org The transfer of a thiophosphoryl group from a monoester dianion, therefore, routinely proceeds through a free thiometaphosphate intermediate, a pathway that is less common for the corresponding phosphoryl transfer. acs.org The use of thiophosphate analogues has thus been an invaluable tool for probing the mechanistic details of phosphoryl transfer reactions. nih.govrsc.orgresearchgate.net

Ligand Exchange Kinetics and Thermodynamics

While specific kinetic studies on ligand exchange for the parent this compound are scarce, extensive research on related thiophosphoryl compounds provides significant insight into the kinetics and thermodynamics of these processes. Ligand exchange at the phosphorus center is fundamentally governed by the substitution mechanisms discussed previously (S_N_1 and S_N_2).

Kinetic studies on the solvolysis of diphenyl thiophosphorochloridate, a process involving the exchange of a chloride ligand for a solvent molecule, reveal activation parameters consistent with an associative S_N_2 mechanism. researchgate.net The measured enthalpy of activation (ΔH‡) for ethanolysis is 11.6 kcal/mol, while the entropy of activation (ΔS‡) is -36.5 cal/mol·K. researchgate.net The relatively low ΔH‡ and large negative ΔS‡ are characteristic of a bimolecular reaction that proceeds through a highly ordered transition state, as expected for an S_N_2 pathway where the nucleophile (solvent) becomes incorporated into the transition state structure. researchgate.net

Rearrangement Processes and Tautomeric Equilibria (e.g., Thiol-Thione Tautomerism)

This compound and its derivatives can undergo rearrangement reactions and exist in tautomeric forms, which influences their reactivity.

Rearrangement Processes

Intramolecular migrations of groups are known to occur in thiophosphate esters. For example, a rearrangement of S-(2-aminoethyl) thiophosphates to N-(2-mercaptoethyl) phosphoramidates has been observed to proceed smoothly under basic conditions. researchgate.net This process involves the intramolecular attack of the amino group on the phosphorus center, leading to the cleavage of the P-S bond and the formation of a P-N bond. Another documented rearrangement is the isomerization of O-linked glucosyl thiophosphates to the thermodynamically more stable S-linked phosphorothioates, likely proceeding through an oxonium cation and a phosphorothioate anion intermediate. researchgate.net

Thiol-Thione Tautomerism

A key equilibrium for this compound is the thiol-thione tautomerism, involving the interconversion between structures containing P=S (thione) and P-SH (thiol) functionalities. The parent acid can exist in multiple tautomeric forms.

(HO)₂P(S)-S-P(S)(OH)₂ ⇌ (HO)₂P(SH)=S-P(S)(OH)₂ etc.

Spectroscopic and Diffraction Techniques for Advanced Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

NMR spectroscopy is a cornerstone for the characterization of organophosphorus compounds, offering detailed information on the local chemical environment of phosphorus, hydrogen, and carbon nuclei.

Phosphorus-31 NMR is a highly effective method for probing the structure of phosphorus-containing compounds due to the 100% natural abundance and spin of ½ of the ³¹P nucleus. wikipedia.org The chemical shift (δ) in ³¹P NMR is particularly sensitive to the electronic environment of the phosphorus atom. For O,O'-dialkyl dithiophosphoric acids, the ³¹P NMR signals typically appear in a characteristic downfield region, which is influenced by the nature of the substituents on the oxygen atoms. kpfu.ruepa.gov

The chemical shifts are referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. wikipedia.orgspectrabase.com The presence of sulfur atoms in the dithiophosphoric acid structure generally leads to a downfield shift compared to their phosphate (B84403) analogues. For instance, the ³¹P chemical shifts for various O,O'-dialkyl dithiophosphoric acids have been reported in the range of approximately 87 to 94 ppm. kpfu.ru In one study, the ³¹P NMR spectrum of O,O'-diisopropyldithiophosphoric acid showed signals at δ 93.8 and 90.8 ppm, while another O,O'-dialkyl dithiophosphoric acid exhibited signals at δ 92.7 and 87.3 ppm. kpfu.ru The specific chemical shift is influenced by factors such as the electronegativity of the alkyl groups and the bond angles around the phosphorus atom.

Spin-spin coupling between phosphorus and other nuclei, such as protons (¹H), provides crucial information about the connectivity of the molecule. One-bond coupling constants (¹J(P,H)) are typically large, on the order of 189 Hz for a direct P-H bond. wikipedia.org Two-bond couplings (²J(P,H)), such as in P-O-H or P-S-H, are significantly smaller. While direct P-H coupling is not present in dithiodiphosphoric acid itself, the hydroxyl protons would exhibit this coupling. In its organic derivatives, coupling between phosphorus and protons on the alkyl chains (e.g., ³J(P,H)) provides valuable structural information.

| Compound Type | Typical ³¹P Chemical Shift Range (ppm) | Notes |

| O,O'-Dialkyl Dithiophosphoric Acids | 87 - 94 | Referenced to 85% H₃PO₄. The exact shift depends on the alkyl substituents. kpfu.ru |

| Phosphoric Acid | 0 | Reference standard. wikipedia.orgspectrabase.com |

¹H and ¹³C NMR spectroscopy are essential for characterizing the organic (alkyl or aryl) portions of this compound derivatives.

In the ¹H NMR spectrum of an O,O'-dialkyl dithiophosphoric acid, the signals corresponding to the protons of the alkyl groups are observed. kpfu.rursc.org The chemical shifts and splitting patterns of these signals are governed by the same principles as in other organic molecules, with additional coupling to the phosphorus nucleus. For example, in an O,O'-diethyl derivative, one would expect to see a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, with the methylene protons also showing coupling to the ³¹P nucleus. kpfu.rursc.org The acidic proton of the P-O-H group, if present and not undergoing rapid exchange, would appear as a broad signal.

¹³C NMR spectroscopy provides information about the carbon framework of the organic substituents. researchgate.netbhu.ac.in The chemical shifts of the carbon atoms are influenced by their proximity to the electronegative oxygen and phosphorus atoms. organicchemistrydata.orgwisc.edu In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single peak, simplifying the spectrum. bhu.ac.in Coupling between ¹³C and ³¹P nuclei can also be observed, providing further evidence for the structure. wikipedia.org The one-bond ¹³C-¹H coupling constants can be used to determine the number of protons attached to a particular carbon atom. bhu.ac.in

| Nucleus | Typical Chemical Shift Ranges for Organic Moieties in Dithiophosphoric Acid Derivatives | Key Features |

| ¹H | Alkyl Protons: 0.8 - 4.5 ppm Acidic Proton (OH): Variable, often broad | Splitting patterns reveal adjacent protons. Coupling to ³¹P provides connectivity information. kpfu.rursc.orgnih.gov |

| ¹³C | Alkyl Carbons: 10 - 70 ppm | Chemical shifts are influenced by electronegative atoms (O, P). Coupling to ³¹P can be observed. researchgate.netbhu.ac.insigmaaldrich.com |

HSQC spectra correlate the chemical shifts of protons directly attached to carbon atoms, providing a clear map of ¹H-¹³C one-bond connectivities. specac.comlibretexts.org This is invaluable for assigning the signals of the organic moieties.

HMBC spectra, on the other hand, show correlations between protons and carbons that are separated by two or three bonds (²J(C,H) and ³J(C,H)). specac.comlibretexts.org This technique is particularly useful for establishing the connectivity across heteroatoms, such as the P-O-C linkages in O,O'-dialkyl dithiophosphoric acids. By observing correlations between the protons of the alkyl group and the phosphorus atom (via ³¹P-HMBC), the structure can be definitively confirmed.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups. nih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. pg.edu.plvscht.cz The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, several characteristic absorption bands are expected, which can be used for its identification and characterization.

The key functional groups and their expected FT-IR absorption ranges are:

P=S (Phosphorus-Sulfur Double Bond): The stretching vibration of the P=S bond typically appears in the region of 600-700 cm⁻¹. kpfu.ruinstanano.com

P-S (Phosphorus-Sulfur Single Bond): The P-S stretching vibration is generally found at lower wavenumbers, in the range of 500-600 cm⁻¹. kpfu.ru

P-O-C (Phosphorus-Oxygen-Carbon): The asymmetric and symmetric stretching vibrations of the P-O-C linkage give rise to strong absorptions in the 950-1100 cm⁻¹ region. kpfu.ruinstanano.com

O-H (Hydroxyl): The O-H stretching vibration of the acidic proton results in a very broad and strong absorption band in the 2500-3300 cm⁻¹ range, which is characteristic of hydrogen-bonded hydroxyl groups in carboxylic and phosphoric acids. nih.govmdpi.com

C-H (Alkyl): The C-H stretching vibrations of the alkyl groups in the derivatives of this compound are observed in the 2850-3000 cm⁻¹ region.

| Functional Group | Characteristic FT-IR Absorption Range (cm⁻¹) | Intensity |

| O-H (acidic) | 2500 - 3300 | Strong, Very Broad nih.gov |

| C-H (alkyl) | 2850 - 3000 | Strong |

| P-O-C | 950 - 1100 | Strong kpfu.ruinstanano.com |

| P=S | 600 - 700 | Medium kpfu.ruinstanano.com |

| P-S | 500 - 600 | Medium to Weak kpfu.ru |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. wisc.edu While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for detecting vibrations of non-polar and symmetric bonds.

For this compound, Raman spectroscopy is especially useful for observing the sulfur-containing functional groups:

P=S and P-S Bonds: The P=S and P-S stretching vibrations are typically strong and well-defined in the Raman spectrum, appearing in similar regions as in the FT-IR spectrum (600-700 cm⁻¹ and 500-600 cm⁻¹, respectively). The symmetric nature of the P(=S)S₂ moiety can lead to particularly intense Raman signals.

P-O-C Linkages: The vibrations of the P-O-C groups are also observable in the Raman spectrum.

C-C and C-H Bonds: The carbon-carbon and carbon-hydrogen bonds of the alkyl substituents in the derivatives give rise to characteristic Raman signals.

| Functional Group | Characteristic Raman Shift Range (cm⁻¹) | Intensity |

| C-H (alkyl) | 2850 - 3000 | Strong |

| P-O-C | 950 - 1100 | Medium |

| P=S | 600 - 700 | Strong |

| P-S | 500 - 600 | Strong |

Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and investigating the structural integrity of this compound derivatives. Electron Impact (EI) and Electrospray Ionization (ESI) are common techniques used to generate ions for analysis.

Under positive ion EI-MS conditions, diethyl dithiophosphoric acid typically displays an abundant molecular ion [M]+• peak. medwinpublishers.com The fragmentation pattern is highly characteristic and provides structural confirmation. For instance, the EI mass spectrum of diethyl dithiophosphoric acid (C₄H₁₁O₂PS₂) with a molecular weight of 186 g/mol , shows a prominent [M]+• ion at m/z 186. medwinpublishers.com Key fragmentation pathways include the loss of a sulfhydryl (-SH) radical, leading to a major product ion at m/z 153. medwinpublishers.com Further fragmentation can occur, such as the loss of an ethylene (B1197577) (C₂H₄) group via a McLafferty rearrangement from the ion at m/z 153, resulting in a fragment at m/z 125. medwinpublishers.com Other observed fragment ions at m/z 158 (loss of C₂H₄ from the molecular ion), m/z 125 (loss of -SH from m/z 158), m/z 81 (loss of C₂H₄O from m/z 125), and m/z 65 (loss of C₂H₄O from m/z 109) further corroborate the structure by confirming the presence of ethyl, sulfhydryl, and O-ethyl groups. medwinpublishers.com

In the study of more complex systems, such as organotin derivatives of cyclic dithiophosphoric acids, electron impact mass spectra (at 70eV) also provide valuable structural data. scielo.org.mx For trimethyl- and triphenyltin(IV) complexes, the molecular ion is typically observed, and the base peak in the spectrum often corresponds to the loss of a methyl or phenyl group from the tin center, yielding fragments like [LSnMe₂]⁺ or [LSnPh₂]⁺ (where L is the dithiophosphate (B1263838) ligand). scielo.org.mxscielo.org.mx The absence of fragments with a higher mass than the molecular ion suggests that these compounds exist as monomers. scielo.org.mx

Electrospray mass spectrometry (ESI-MS) has been effectively used to characterize the behavior of dithiophosphate complexes in solution. For example, while tris(dithiophosphato)ruthenium(III) complexes are stable as monomers in the solid state, ESI-MS of a dichloromethane (B109758) solution of the ethyl derivative, [{(EtO)₂PS₂}₂Ru(µ-S)₂Ru{S₂P(OEt)₂}₂], confirmed its transformation into a sulfur-bridged dimetallic species in solution.

Table 1: Mass Spectrometry Data for Diethyl Dithiophosphoric Acid and its Derivatives

| Compound | Ionization Method | Molecular Ion (m/z) | Major Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| Diethyl dithiophosphoric acid | EI-MS | 186 [M]+• | 153, 125, 158, 81, 65 | medwinpublishers.com |

| Trimethyltin(IV) cyclic dithiophosphates | EI-MS | [M]+ | [LSnMe₂]⁺, [Me₃Sn]⁺, [MeSn]⁺ | scielo.org.mxscielo.org.mx |

| Triphenyltin(IV) cyclic dithiophosphates | EI-MS | [M]+ (except for one derivative) | [LSnPh₂]⁺, [Ph₃Sn]⁺, [PhSn]⁺ | scielo.org.mxscielo.org.mx |

| [{(EtO)₂PS₂}₂Ru(µ-S)₂Ru{S₂P(OEt)₂}₂] | ESI-MS | - | Confirms dimeric species in solution |

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions. nih.govlibretexts.org This technique has been instrumental in characterizing the diverse structural chemistry of metal complexes of dithiodiphosphoric acids.

The dithiophosphate ligand, (RO)₂PS₂⁻, is known for its versatility, capable of coordinating to metal ions in various modes, leading to a wide array of molecular and supramolecular structures. researchgate.net These can range from simple monomers to more complex oligomers and coordination polymers.

Monomeric and Dimeric Structures: In many instances, dithiophosphate ligands act as bidentate chelators, forming four-membered chelate rings with a metal center. For example, the single-crystal X-ray structure of tris(O,O'-diisopropyldithiophosphato)ruthenium(III) reveals a pseudo-octahedral geometry around the ruthenium atom. Similarly, the structure of [S₂POCMe₂CMe₂O]AuCl₂ shows the dithiophosphate ligand chelating to the gold(III) center. tandfonline.com Dimeric structures are also common, such as the paddle-wheel dimer formed by the reaction of [Cd((MeO)₂PS₂)₂] with 3,5-di-(3-pyridyl)-1,2,4-thiadiazole. scispace.com

Polymeric and Supramolecular Structures: Dithiophosphate ligands can also act as bridging units, connecting multiple metal centers to form extended polymeric networks. A classic example is zinc diethyldithiophosphate, Zn[S₂P(OC₂H₅)₂]₂, where one dithiophosphate group chelates a single zinc atom, while the other bridges two different zinc atoms. iucr.orgwikipedia.org This bridging results in the formation of infinite linear zigzag chains (polymers) along the a-axis in the crystal lattice. iucr.org The coordination environment around each zinc atom is a distorted tetrahedron. iucr.org Silver(I) complexes with O,O'-dialkyl dithiophosphates also exhibit complex structures, with X-ray diffraction revealing the existence of discrete hexanuclear molecules, such as [Ag₆{S₂P(O-s-C₄H₉)₂}₆]. researchgate.net The formation of these varied supramolecular assemblies is influenced by factors such as the nature of the metal ion and the steric and electronic properties of the alkyl or aryl substituents on the dithiophosphate ligand. researchgate.netscispace.com

Table 2: Selected Crystallographic Data for Metal Dithiophosphate Complexes

| Compound | Metal Center Coordination | Structural Motif | Reference |

|---|---|---|---|

| Tris(O,O'-diisopropyldithiophosphato)ruthenium(III) | Pseudo-octahedral | Monomer | |

| [S₂POCMe₂CMe₂O]AuCl₂ | Square planar (expected for Au(III)) | Monomer | tandfonline.com |

| Zn[S₂P(OC₂H₅)₂]₂ | Distorted tetrahedral | Infinite linear polymer | iucr.orgwikipedia.org |

| [Cd((MeO)₂PS₂)₂]·(3,5-di-(3-pyridyl)-1,2,4-thiadiazole)₂ | - | Paddle-wheel dimer | scispace.com |

| [Ag₆{S₂P(O-s-C₄H₉)₂}₆] | - | Hexanuclear cluster | researchgate.net |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Ligand Field Effects

Electronic absorption (UV-Vis) spectroscopy is a key technique for investigating the electronic structure of this compound derivatives, particularly their metal complexes. ethz.chspectroscopyonline.comunchainedlabs.com The absorption of ultraviolet and visible light promotes electrons from lower to higher energy molecular orbitals, and the resulting spectrum provides information on the types of electronic transitions occurring, such as ligand-to-metal charge transfer (LMCT), intraligand (π → π*), and d-d or f-f transitions. rsc.orgresearchgate.net

In transition metal complexes, the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals, a phenomenon described by ligand field theory. wikipedia.orglibretexts.orglibretexts.org The magnitude of this splitting (Δ) is influenced by the nature of the ligand, the metal ion, and the coordination geometry. libretexts.orgchemijournal.com Dithiophosphate ligands are considered soft ligands and typically create a specific ligand field environment. wikipedia.org

For instance, ruthenium(IV) complexes with dithiophosphate ligands in dichloromethane solution exhibit multiple absorption bands in the UV-Vis region. Moderately intense bands in the visible region (419–514 nm) are assigned to sulfur-to-ruthenium LMCT transitions. Stronger absorptions in the UV region are attributed to intraligand transitions within the dithiophosphate moiety. The solid-state reflectance spectra of the corresponding ruthenium(III) precursor complexes show two bands in the 476–596 nm range, indicating a different electronic environment in the solid state compared to the dimeric species in solution.

The electronic spectra of lanthanide(III) complexes with O,O'-diethyl dithiophosphate, [NEt₄][Ln(ddtp)₄], have also been studied. rsc.org In the cerium(III) complex, five bands observed between 27,000 and 37,000 cm⁻¹ (370–270 nm) are attributed to the five possible 4f → 5d transitions. rsc.org For complexes of samarium(III) and europium(III), several electron-transfer bands are observed, providing insight into the ligand molecular orbitals involved in these transitions. rsc.org The study of Ni(II) complexes with chiral dithiophosphate ligands has also utilized UV-Vis and circular dichroism spectroscopy to correlate the electronic d-d transitions with the specific stereochemistry of the complex. researchgate.net

Table 3: Electronic Absorption Data for Dithiodiphosphate Complexes

| Complex | Solvent | Absorption Maxima (λₘₐₓ, nm) | Assignment | Reference |

|---|---|---|---|---|

| [{(RO)₂PS₂}₂Ru(µ-S)₂Ru{S₂P(OEt)₂}₂] | Dichloromethane | 419-514 | Ligand-to-Metal Charge Transfer (LMCT) | |

| [{(RO)₂PS₂}₂Ru(µ-S)₂Ru{S₂P(OEt)₂}₂] | Dichloromethane | UV region | Intraligand | |

| [NEt₄][Ce(ddtp)₄] | Methyl cyanide | 270-370 | 4f → 5d | rsc.org |

| [NEt₄][Sm(ddtp)₄] | Methyl cyanide | - | Electron-transfer | rsc.org |

| [NEt₄][Eu(ddtp)₄] | Methyl cyanide | - | Electron-transfer | rsc.org |

Theoretical and Computational Chemistry Approaches to Dithiodiphosphoric Acid Systems

Quantum Chemical Calculations of Electronic Structure and Bonding Nature

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and the nature of its chemical bonds. researchgate.netmontana.edu These calculations solve the Schrödinger equation using various approximations to yield information about energy and the wavefunction. montana.edu For dithiodiphosphoric acid systems, these methods have been crucial in clarifying the electronic distribution and the character of the phosphorus-sulfur bonds.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.govgoogle.com It offers a favorable balance between computational cost and accuracy, making it a standard tool for geometry optimization—the process of finding the lowest-energy three-dimensional arrangement of atoms—and for predicting vibrational frequencies, which correspond to the absorption peaks in infrared (IR) and Raman spectra. google.comresearchgate.net

DFT calculations have been applied to dithiophosphate (B1263838) derivatives to determine their stable conformations and vibrational modes. dergipark.org.tr For instance, studies on metal complexes of dithiophosphonates, which are structurally related to dithiodiphosphates, have used DFT at the B3LYP/LANL2DZ level to optimize molecular geometries and assign vibrational bands observed in experimental spectra. dergipark.org.tr The accuracy of these frequency calculations is often improved by applying a scaling factor to the computed values to compensate for systematic errors inherent in the theoretical model. dergipark.org.tr

A key finding from DFT and ab initio studies on dithiophosphate anions, such as the dimethyl dithiophosphate anion [(MeO)₂PS₂]⁻, challenges the simplistic view of its bonding. researchgate.netacs.org Rather than having distinct single (P-S) and double (P=S) bonds, calculations show that the two phosphorus-sulfur bonds are equivalent, with a bond character intermediate between a single and a double bond. researchgate.netacs.org This delocalization of electrons has significant implications for the molecule's reactivity and coordination chemistry.

The vibrational spectra predicted by these calculations are in good agreement with experimental data. researchgate.netacs.org For dithiophosphate systems, two characteristic phosphorus-sulfur stretching modes are typically observed. DFT calculations have successfully assigned these modes, as detailed in the table below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) | Description |

|---|---|---|---|

| Antisymmetric PS Stretch | ~650 | ~650 (Strong) | Corresponds to the out-of-phase stretching of the two equivalent P-S bonds. researchgate.netacs.org |

| Symmetric PS Stretch | ~530 | ~530 (Weak) | Corresponds to the in-phase stretching of the two equivalent P-S bonds. researchgate.netacs.org |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. montana.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results for molecular energies and properties, albeit often at a higher computational cost than DFT. researchgate.netmontana.edu

Ab initio calculations have been instrumental in refining the understanding of the structure and bonding in dithiophosphate systems. researchgate.netacs.org Studies on zinc dithiophosphates (ZnDTPs) have employed ab initio quantum methods to investigate their structures and vibrations. researchgate.netacs.org These high-level calculations confirmed the finding that the P-S bonds in the dithiophosphate ligand are equivalent and possess a bond order between one and two. researchgate.netacs.org This insight is critical for developing accurate force fields, which are collections of parameters used to describe the potential energy of a system in molecular mechanics and molecular dynamics simulations. researchgate.netacs.org

Furthermore, ab initio calculations have been used to rationalize the structural differences observed in metal complexes containing dithiophosphate-related ligands. For example, in a study of complexes with the P₂S₆⁴⁻ ion, ab initio methods were used to explain why copper (Cu⁺) adopts a threefold coordination while gold (Au⁺) prefers a twofold coordination, highlighting the subtle electronic effects that govern molecular architecture. nih.gov

Computational Studies of Reaction Mechanisms and Transition States

Understanding how chemical reactions occur requires identifying the pathway from reactants to products, including any intermediate species and the high-energy transition state. smu.edu Computational chemistry allows for the detailed mapping of these reaction pathways, providing insights into reaction barriers and selectivity that are often inaccessible to direct experimental observation. researchgate.netresearchgate.net

A potential energy surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. acs.org By mapping the PES, chemists can identify stable molecules (which correspond to minima on the surface) and transition states (which are saddle points connecting minima). researchgate.netacs.org Exploring the PES is crucial for understanding isomerization processes, reaction pathways, and conformational preferences. researchgate.net

For dithiophosphoric acid systems, computational studies have explored the PES of their derivatives. A notable example is the calculation of the potential energy surface for the dimethyl dithiophosphate anion, [(CH₃O)₂PS₂]⁻. researchgate.net This was achieved by systematically rotating the H₃CO-P-S dihedral angles and optimizing all other geometric parameters at each point. The resulting contour map reveals the energy landscape associated with the rotation of the methoxy (B1213986) groups, identifying the lowest energy conformations and the energy barriers between them. researchgate.net Such an analysis is the first step in understanding the molecule's flexibility and how its shape might influence its function, for example, in binding to a metal ion or a surface. researchgate.net

| Feature | Description | Relevance to this compound Systems |

|---|---|---|

| Local Minima | Points on the PES corresponding to stable or metastable structures (reactants, products, intermediates). researchgate.net | Identifies the stable conformers of this compound and its esters, such as different rotational isomers (rotamers). researchgate.net |

| Saddle Points | Maximum energy points along a reaction pathway but minima in all other directions; represent transition states. researchgate.net | Determines the energy barrier for conformational changes (e.g., rotation around P-O bonds) or for chemical reactions like proton transfer or decomposition. |

| Reaction Path | The lowest energy path connecting reactants to products via a transition state. smu.edu | Elucidates the step-by-step geometric changes that occur during a reaction involving a dithiophosphoric acid derivative, such as its role in catalysis. uq.edu.au |

Reaction coordinate analysis is a technique used to follow the geometric changes of a system as it proceeds along a reaction pathway. The reaction coordinate is a single parameter (or a set of parameters) that represents progress along the path from reactants to products. smu.edu A common method for this is the Intrinsic Reaction Coordinate (IRC) calculation, which traces the minimum energy path downhill from a transition state to connect it to the corresponding reactant and product minima. researchgate.netuq.edu.au

This type of analysis has been applied to understand the mechanism of reactions catalyzed by derivatives of phosphoric and dithiophosphoric acids. uq.edu.auuq.edu.au In a study comparing a BINOL phosphoric acid with an H₈-BINOL dithiophosphoric acid in a Nazarov cyclization, transition state calculations revealed a key mechanistic difference. uq.edu.au

For the phosphoric acid , proton transfer from the catalyst to the substrate occurs simultaneously with the ring-closing step. uq.edu.au

For the dithiophosphoric acid , the mechanism involves an initial proton transfer to form an ion pair, which then undergoes the cyclization. uq.edu.au

This detailed mechanistic insight, derived from reaction coordinate analysis, helps explain the different catalytic activities and selectivities observed experimentally. researchgate.netuq.edu.au For instance, the unexpected formation of a carbon-sulfur bond between the dithiophosphoric acid catalyst and the substrate was identified computationally, explaining the poor enantioselectivity of the reaction. researchgate.netuq.edu.au

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum mechanics describes the electronic structure of a few molecules, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system containing a large number of particles, MD simulations can reveal the conformational landscape, solvent effects, and dynamic behavior of molecules in a condensed phase (e.g., in solution or on a surface). osti.govresearchgate.net

MD simulations have been particularly important in studying the behavior of zinc dialkyl-dithiophosphates (ZDDPs), which are critical anti-wear additives in engine lubricants. researchgate.netosti.gov These simulations model how ZDDP molecules and their decomposition products behave under conditions relevant to lubrication, such as high temperature and pressure. osti.gov

Key insights from MD simulations of dithiophosphate systems include:

Self-Assembled Monolayer (SAM) Formation: Simulations have shown that dithiophosphate molecules can form protective, self-assembled monolayers on iron oxide surfaces. osti.gov

Conformational Effects: The cohesive energy of these protective films, and thus their effectiveness as wear inhibitors, has been correlated with the structure of the alkyl (R) groups on the dithiophosphate. MD simulations at elevated temperatures (500 K) show that the stability of the SAM follows the trend: secondary-alkyl > primary-alkyl > aryl, which matches experimental engine wear tests. osti.gov

Interaction with Nanoparticles: MD simulations have been used to visualize how ZDDP molecules interact with iron oxide wear particles at the atomic level, providing a deeper understanding of the tribochemical processes that lead to the formation of protective tribofilms. researchgate.net

These simulations rely on accurate force fields, which are often developed and validated using the results of high-level ab initio and DFT calculations as described in section 5.1. researchgate.netacs.org

Prediction of Spectroscopic Parameters from First Principles

First principles, or ab initio, quantum chemistry methods are powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and guide experimental work. For this compound and its derivatives, computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to calculate various spectroscopic parameters. These calculations allow for the prediction of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra before a compound is synthesized or isolated.

The process typically begins with the geometry optimization of the molecule's ground state. Following optimization, spectroscopic properties are calculated. For instance, NMR shielding tensors can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These shielding tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Similarly, vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies and their corresponding intensities can be used to generate a theoretical IR or Raman spectrum.

While extensive first-principles studies on the parent this compound are not widely documented, the methodologies are routinely applied to its derivatives and related organophosphorus compounds. For example, theoretical calculations on S/Se-containing bidentate ligands of the type R2P(E)NHP(E)R'2 (where E = S, Se) have been used to probe geometric and electronic structures, which are then correlated with X-ray crystallography and NMR data. researchgate.net In studies of mercury(II) diphenyldithiophosphates, NMR (¹H, ¹³C, and ³¹P) and IR spectroscopy are standard characterization techniques, and theoretical models provide a basis for assigning the observed signals. rsc.org

The accuracy of these predictions is highly dependent on the level of theory and the basis set chosen for the calculation. A comparison between calculated and experimental data is crucial for validating the computational model. Discrepancies can point to environmental effects, such as solvent interactions or solid-state packing forces, that are not accounted for in gas-phase calculations.

Table 1: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a this compound Derivative (Note: This table is a representative example of how data would be presented and does not represent actual published values for this compound itself.)

| Parameter | Spectroscopic Technique | Calculated Value (DFT/B3LYP/6-311G**) | Experimental Value |

|---|---|---|---|

| ³¹P Chemical Shift | NMR | 85.2 ppm | 83.7 ppm |

| P=S Stretch | IR Spectroscopy | 685 cm⁻¹ | 678 cm⁻¹ |

| P-O-C Stretch | IR Spectroscopy | 1020 cm⁻¹ | 1012 cm⁻¹ |

| N-H Stretch (in imido-derivative) | IR Spectroscopy | 3250 cm⁻¹ | 3241 cm⁻¹ |

Analysis of Non-Covalent Interactions and Supramolecular Assembly

The study of non-covalent interactions (NCIs) is fundamental to understanding the crystal packing, molecular recognition, and self-assembly properties of this compound systems. wikipedia.org These interactions, though weaker than covalent bonds, dictate the formation of larger, ordered supramolecular architectures. nih.gov Key NCIs include hydrogen bonds, van der Waals forces, π-π stacking, and, particularly relevant for sulfur-containing compounds, chalcogen and spodium bonds. libretexts.orgresearchgate.net

Theoretical chemistry provides indispensable tools for identifying and quantifying these weak interactions. In the context of this compound derivatives, such as metal dithiophosphates, computational analyses are used to elucidate how molecules assemble in the solid state. A study on mercury(II) diphenyldithiophosphates, for example, combined single-crystal X-ray diffraction with theoretical analysis to investigate the supramolecular structures. rsc.org

Several computational methods are employed for this purpose:

Quantum Theory of Atoms-in-Molecules (QTAIM): Bader's QTAIM provides a rigorous definition of chemical bonding based on the topology of the electron density. rsc.org By locating bond critical points (BCPs) between non-covalently linked atoms and analyzing the properties of the electron density at these points (e.g., density, Laplacian), the nature and strength of interactions like hydrogen bonds and other weak contacts can be quantitatively assessed.

Non-Covalent Interaction Reduced Density Gradient (NCI-RDG): The NCI-RDG method is a visually intuitive approach that reveals regions of non-covalent interactions in real space. rsc.org It plots the reduced density gradient versus the electron density, allowing for the visualization of weak to medium-strength interactions, such as van der Waals forces and hydrogen bonds, as broad, low-density surfaces.

In the case of mercury(II) O,O-bis(4-tert-butylphenyl) phosphorodithioate (B1214789), these theoretical analyses confirmed a supramolecular network stabilized by a combination of hydrogen bonds, spodium bonds (involving the mercury center), and C-H⋯π interactions. rsc.org Similarly, the crystal structure of the tetraphenylester of μ-imido-dithiodiphosphoric acid reveals that molecules form dimers through N-H⋯S hydrogen bonds. researchgate.net These computational insights are crucial for rationalizing the observed crystal structures and for designing new materials with desired solid-state properties.

Table 2: Summary of Non-Covalent Interactions in this compound Derivative Systems

| Interaction Type | Description | Example System | Computational Analysis Method |

|---|---|---|---|

| Hydrogen Bond | Interaction between a proton donor (e.g., N-H) and a proton acceptor (e.g., S=P). | μ-Imido-dithiodiphosphoric acid tetraphenylester researchgate.net | X-ray Diffraction, QTAIM |

| Spodium Bond | Non-covalent interaction involving a Group 12 element (e.g., Hg) as the Lewis acid. rsc.org | Mercury(II) diphenyldithiophosphates rsc.org | Hirshfeld Surface, QTAIM, NCI-RDG |

| C-H⋯π Interaction | Weak hydrogen bond between a C-H group and a π-system (e.g., an aromatic ring). rsc.org | Mercury(II) diphenyldithiophosphates rsc.org | Hirshfeld Surface, NCI-RDG |

| van der Waals Forces | Dispersive forces contributing to overall crystal packing. libretexts.org | General molecular crystals | NCI-RDG |

Coordination Chemistry Research: Ligand Design and Metal Complexation

Coordination Modes of Dithiodiphosphoric Acid Ligands (e.g., S,S-chelating, bridging, monodentate)

Dithiophosphate (B1263838) ligands, with the general formula (RO)₂PS₂⁻, are known for their adaptability in coordinating with metal centers. The presence of two sulfur donor atoms allows for several distinct coordination modes, which are influenced by factors such as the steric and electronic properties of the R group, the nature of the metal ion, and the presence of other ligands in the coordination sphere. researchgate.netresearchgate.net

The primary coordination modes observed are:

S,S-Chelating (Bidentate): This is the most common coordination mode, where both sulfur atoms of a single dithiophosphate ligand bind to the same metal center, forming a stable four-membered chelate ring. researchgate.netresearchgate.net This mode is prevalent in many square planar and octahedral complexes. soton.ac.uk

Bridging: In this mode, the dithiophosphate ligand links two or more metal centers. This can occur in several ways, leading to the formation of dimeric, polymeric, or cluster structures. Bridging coordination is crucial in the formation of coordination polymers. researchgate.netmdpi.com

Monodentate: Less commonly, only one of the two sulfur atoms coordinates to the metal center. This mode is often observed in complexes where steric hindrance from bulky substituents on the ligand or other ligands in the coordination sphere prevents chelation. soton.ac.uk For instance, in the presence of sterically demanding ligands like 2,9-dimethyl-1,10-phenanthroline, a dithiophosphate ligand might adopt a monodentate coordination to accommodate the bulky co-ligand. soton.ac.uk

The versatile coordination behavior of dithiophosphate ligands is a key reason for their extensive use in coordination chemistry and materials science. researchgate.net

Table 1: Common Coordination Modes of Dithiophosphate Ligands

| Coordination Mode | Description | Example Complex Type |

|---|---|---|

| S,S-Chelating | Both sulfur atoms bind to a single metal ion, forming a four-membered ring. | Ni[S₂P(OR)₂]₂ (Square Planar) |

| Bridging | The ligand connects two or more metal centers, leading to extended structures. | [Zn(S₂P(OR)₂)₂]n (Polymeric) |

| Monodentate | Only one sulfur atom binds to the metal ion. | Ni[S₂P(OR)₂]₂(L) where L is a bulky ligand. soton.ac.uk |

Synthesis and Characterization of Metal Complexes (Transition and Main Group Elements)

The synthesis of metal dithiophosphate complexes is generally straightforward and can be achieved through several high-yield routes. These methods are applicable to a wide range of metals, including both transition and main group elements. wikipedia.orgjchr.org

Common synthetic methods include:

Reaction with the free acid: Dithiophosphoric acids react directly with metal salts, oxides, or acetates, often in a suitable organic solvent. An example is the reaction of chromium(III) chloride with diethyldithiophosphoric acid. wikipedia.org CrCl₃(H₂O)₆ + 3 (C₂H₅O)₂PS₂H → Cr[S₂P(OC₂H₅)₂]₃ + 3 HCl + 6 H₂O

Salt Metathesis: This widely used method involves the reaction of an alkali metal or ammonium (B1175870) salt of the dithiophosphoric acid with a metal halide salt in a solution, leading to the precipitation of the desired metal complex. wikipedia.orgresearchgate.net NiCl₂(H₂O)₆ + 2 NH₄[S₂P(OC₂H₅)₂] → Ni[S₂P(OC₂H₅)₂]₂ + 2 NH₄Cl + 6 H₂O

Oxidative Addition: Complexes can also be prepared by the reaction of a low-valent metal precursor with the disulfide form of the ligand. wikipedia.org

Metal-Ligand Bonding Analysis and Electronic Structure

The bonding in metal dithiophosphate complexes can be described using a combination of molecular orbital (MO) theory and ligand field theory (LFT). dalalinstitute.comwikipedia.org The dithiophosphate ligand is classified as a soft donor according to Hard-Soft Acid-Base (HSAB) theory, readily forming stable bonds with soft or borderline metal ions like Cu(I), Ag(I), Cd(II), and Ni(II). wikipedia.orgnih.gov

The metal-ligand bond is formed by the overlap of the sulfur atoms' p-orbitals with the valence orbitals (s, p, and d) of the metal center. dalalinstitute.comyork.ac.uk In transition metal complexes, the interaction between the metal d-orbitals and the ligand orbitals leads to the splitting of the d-orbitals into different energy levels. wikipedia.orglibretexts.org The energy difference between these levels (Δ) depends on the metal, its oxidation state, and the ligand field strength. Dithiophosphates are generally considered to be weak-field ligands, resulting in high-spin complexes for metals where both high- and low-spin configurations are possible. researchgate.net

The electronic structure of these complexes dictates their magnetic and spectroscopic properties. For example, Ni(II) dithiophosphate complexes are typically square planar and diamagnetic, while Co(II) complexes are often tetrahedral and paramagnetic. researchgate.netresearchgate.net The intense colors of many transition metal dithiophosphate complexes (e.g., the violet color of Ni[S₂P(OR)₂]₂) arise from d-d electronic transitions or charge-transfer transitions. wikipedia.orglibretexts.org

Stereochemistry and Geometric Preferences of Complexes

The geometry of metal dithiophosphate complexes is highly dependent on the coordination number and electronic configuration of the central metal ion. libretexts.orgresearchgate.net The four-membered M-S-P-S ring formed by chelation is a defining structural feature.

Common geometries include:

Square Planar: Frequently observed for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). wikipedia.orglibretexts.org These complexes are typically of the type M[S₂P(OR)₂]₂.

Tetrahedral: Common for d¹⁰ ions like Zn(II) and Cd(II), as well as some d⁷ Co(II) complexes. researchgate.netsemanticscholar.org

Octahedral: Found in complexes of the type M[S₂P(OR)₂]₃ with metals like Cr(III) and Ru(III), or in adducts like Ni[S₂P(OR)₂]₂(L)₂ where L is a neutral donor ligand. soton.ac.ukwikipedia.org

Isomerism is an important aspect of the stereochemistry of these complexes. numberanalytics.comresearchgate.netGeometric isomerism (cis/trans) can occur in octahedral complexes of the type MA₄B₂. For example, in an octahedral adduct with two different monodentate ligands, cis and trans isomers are possible. libretexts.orgslideshare.net

Structure-Reactivity Relationships in Dithiodiphosphoryl Metal Systems

The relationship between the structure of a dithiophosphate complex and its reactivity is a critical area of study. researchgate.netdeepdyve.com Subtle changes in the ligand's substituents or the coordination geometry can significantly influence the complex's chemical behavior. researchgate.net

Key structure-reactivity relationships include:

Steric Effects: The size of the alkyl or aryl groups (R) on the phosphate (B84403) can influence the coordination geometry and the accessibility of the metal center to reactants. Bulky groups can favor lower coordination numbers or lead to distortions in the geometry. deepdyve.com

Coordination Mode: The way the ligand binds (chelating vs. bridging) directly impacts the nuclearity and reactivity of the system. For instance, bridging ligands can facilitate cooperative effects between metal centers in catalysis.

These relationships are particularly relevant in applications like the use of zinc dialkyldithiophosphates (ZDDPs) as anti-wear additives in lubricants, where their effectiveness is tied to their ability to decompose and form protective films on metal surfaces under thermal and mechanical stress. cdnsciencepub.com

Stability Constants and Thermodynamics of Complex Formation

The stability of a metal complex in solution is quantitatively expressed by its stability constant (K) or formation constant (β). wikipedia.orgscispace.com A higher stability constant indicates a stronger metal-ligand interaction and a more stable complex. scispace.com For dithiophosphate complexes, the stability generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The formation of a metal complex is a thermodynamic process governed by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). wikipedia.org The relationship is given by the equation: ΔG° = -RT ln(K) = ΔH° - TΔS°

Enthalpy (ΔH): This term relates to the energy of the metal-sulfur bonds formed. Stronger bonds result in a more negative (more favorable) enthalpy change.

Entropy (ΔS): This term relates to the change in disorder of the system upon complex formation. The chelate effect, where a bidentate ligand like dithiophosphate forms a more stable complex than two comparable monodentate ligands, is primarily an entropy-driven phenomenon. wikipedia.org

The stability of metal dithiophosphate complexes makes them useful in applications such as solvent extraction and separation of metals. researchgate.net For example, dithiophosphinates, which are structurally similar, form metal complexes that are often several orders of magnitude more stable than those formed by dithiophosphates. researchgate.net

Table 2: Illustrative Stability Constants (log β₂) for some Divalent Metal Dithiophosphate Complexes

| Metal Ion | Ligand | log β₂ |

|---|---|---|

| Zn(II) | Diethyldithiophosphate | 4.49 |

| Cd(II) | Diethyldithiophosphate | 6.54 |

| Pb(II) | Diethyldithiophosphate | 9.17 |

| Ni(II) | Diethyldithiophosphate | 8.01 |

Note: These values are illustrative and can vary with experimental conditions (solvent, temperature, ionic strength).

Applications in Catalysis Research and Catalyst Design

Metal dithiophosphate complexes have found significant applications in catalysis, both in industrial processes and in the development of novel catalytic systems. mdpi.comresearchgate.net

Key catalytic applications include:

Lubricant Additives: Zinc dialkyldithiophosphates (ZDDPs) are widely used as anti-wear and antioxidant additives in engine oils. mdpi.comcdnsciencepub.com They function by decomposing under high pressure and temperature to form a protective glassy film on metal surfaces, preventing direct metal-to-metal contact. Their antioxidant behavior involves trapping peroxy radicals, thus inhibiting the oxidation of the lubricant. cdnsciencepub.com

Polymerization Catalysts: Dithiophosphate complexes of transition metals like nickel and cobalt have been studied as catalysts for the oligomerization and polymerization of olefins. researchgate.net

Precursors for Nanoparticles: These complexes serve as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles, which themselves have important catalytic applications. researchgate.net

Biohybrid Catalysis: In a novel approach, dithiophosphate ligands have been used to temporarily protect a rhodium metal center, allowing its selective incorporation into a protein scaffold. acs.orgd-nb.inforesearchgate.net The subsequent removal of the dithiophosphate ligand activates the rhodium, creating a "biohybrid catalyst" for reactions like C-H bond functionalization. acs.orgd-nb.infodntb.gov.ua This strategy leverages the protective and strong chelating nature of the dithiophosphate ligand to design advanced, site-specific catalysts. acs.orgd-nb.info

Lanthanide-Based Catalysis: Lanthanide dithiophosphate complexes are also being explored. While lanthanide complexes are known to be effective Lewis acid catalysts, the specific use of dithiophosphate ligands can modulate their activity and selectivity in various organic transformations. acs.orgnih.govacs.org

The design of new catalysts often relies on understanding the structure-activity relationships discussed previously, allowing for the tuning of the ligand and metal to achieve desired catalytic performance. researchgate.net

Homogeneous Catalysis using Dithiodiphosphoryl Complexes

Dithiodiphosphoryl complexes, derived from dialkyldithiophosphoric acids, have been investigated as catalysts in various homogeneous reactions. The catalytic activity is often linked to the specific metal center and the steric and electronic properties of the alkyl or aryl groups on the ligand.

Notable research includes the use of cobalt(II) and nickel(II) dithiophosphate complexes in the polymerization of butadiene. researchgate.net These catalytic systems, often involving organoaluminum compounds as co-catalysts, facilitate the formation of polybutadiene. researchgate.net Studies have explored both homogeneous and heterogeneous applications of these complexes, examining the structure of the active sites and the mechanism of polymerization. researchgate.net

More recently, dithiophosphate ligands have been employed in the development of advanced biohybrid catalysts. In one approach, a Cp*Rh(III)-dithiophosphate complex was designed with "latent" catalytic activity. acs.orgd-nb.info The dithiophosphate ligands protect the reactive rhodium metal center, allowing it to be selectively incorporated into a protein scaffold. acs.org Subsequent removal of the dithiophosphate ligands, often achieved by adding a silver salt, activates the rhodium complex to catalyze reactions such as C(sp²)-H bond functionalization for the synthesis of isoquinolines. acs.orgd-nb.info This strategy demonstrates the utility of dithiophosphate ligands in controlling catalytic activity for complex syntheses. d-nb.info

Table 1: Examples of Homogeneous Catalysis with Dithiodiphosphoryl Complexes

| Metal Complex/System | Catalytic Reaction | Key Findings |

|---|---|---|

| Cobalt(II) & Nickel(II) Dithiophosphates | Polymerization of butadiene | Active catalysts, often with organoaluminum co-catalysts, for producing polybutadiene. researchgate.net |

| Cp*Rh(III)-dithiophosphate | C(sp²)-H bond functionalization | Serves as a latent cofactor in a biohybrid catalyst; activated by Ag⁺ to promote cycloaddition reactions. acs.orgd-nb.info |

| Nickel(II) dithiophosphinate complexes | Oligomerization of ethylene (B1197577) | Catalyst precursors show high activity and selectivity for producing α-olefins, particularly 1-butene. acs.org |

Precursors for Heterogeneous Catalytic Materials

Metal complexes of this compound derivatives are valuable precursors for synthesizing solid-state, heterogeneous catalysts. The thermal decomposition of these complexes often yields finely dispersed metal sulfides or phosphides, which are known to have high catalytic activity, particularly in hydrotreating processes. jst.go.jpresearchgate.net

A significant application is in the preparation of hydrodesulfurization (HDS) catalysts. Alumina-supported molybdenum dithiophosphate (Mo-DTP) complexes have been used as catalyst precursors. jst.go.jp Upon activation, these precursors decompose to form active molybdenum sulfide (MoS₂) phases on the alumina (B75360) support. jst.go.jpresearchgate.net These catalysts have shown HDS activity for compounds like dibenzothiophene (B1670422) that is comparable to conventionally prepared molybdenum catalysts. jst.go.jp Similarly, nickel phosphide (B1233454) (Ni₂P) catalysts, which are highly active for HDS, can be prepared from nickel-containing precursors on silica (B1680970) or alumina supports. dicp.ac.cn The composition of the final catalyst and its activity can be controlled by the ratio of phosphorus to nickel in the precursor material. dicp.ac.cn The use of dithiophosphate complexes as precursors can influence the morphology and performance of the final catalytic material. researchgate.net

Table 2: Dithiodiphosphoryl Complexes as Heterogeneous Catalyst Precursors

| Precursor Complex | Support Material | Resulting Catalyst | Application |

|---|---|---|---|

| Molybdenum dithiophosphate (Mo-DTP) | Alumina (Al₂O₃) | Molybdenum Sulfide (MoS₂) | Hydrodesulfurization (HDS) of dibenzothiophene. jst.go.jpresearchgate.net |

| Nickel phosphide precursor | Silica (SiO₂), Alumina (Al₂O₃) | Nickel Phosphide (Ni₂P) | Hydrodesulfurization (HDS) of thiophene. dicp.ac.cn |

| Zinc dialkyldithiophosphate (ZDDP) | None (in oil) | Iron Fluoride (FeF₃) catalyzed decomposition | Studied for thermal degradation behavior relevant to lubricant anti-wear films. researchgate.net |

Extraction and Separation Chemistry of Metal Ions

Dialkyldithiophosphoric acids are highly effective extractants in liquid-liquid extraction processes for the separation and purification of metal ions. dergipark.org.tridsi.md The extraction mechanism is predominantly based on cation exchange, where the proton of the acidic dithiophosphoric acid is exchanged for a metal ion, forming a neutral metal-chelate complex that is soluble in the organic phase. utm.mdakjournals.com The efficiency and selectivity of the extraction are influenced by factors such as the pH of the aqueous solution, the nature of the organic solvent (diluent), and the structure of the alkyl groups on the extractant. akjournals.comakjournals.com

These extractants have demonstrated considerable utility in separating a wide array of metals. They can be used to separate d-block transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II) from acidic aqueous solutions. dergipark.org.tr Furthermore, they are particularly noted for their ability to separate f-block elements. Research has shown that dialkyldithiophosphoric acids can effectively separate actinides from lanthanides. idsi.mdakjournals.com For instance, the synergistic system using di-2-ethylhexyldithiophosphoric acid (HDEHDTP) with tributylphosphate (TBP) has achieved excellent separation factors (up to 100) for trivalent actinides over lanthanides. osti.gov This selectivity is attributed to the "softer" nature of the sulfur donor atoms in the dithiophosphate ligand, which show a stronger affinity for the slightly more covalent trivalent actinides compared to the lanthanides. osti.gov

The extractability of various hard metals from acidic solutions using di(2-ethylhexyl)dithiophosphoric acid has been established in the following order: Ag(I) > Hg(II) > Bi(III) > Cu(II) > Pb(II) > As(III) > Cd(II) > In(III) > Fe(III) > Ni(II) > Zn(II). utm.md This selectivity makes them valuable reagents in hydrometallurgy and for the removal of toxic heavy metals from industrial effluents. utm.mdgoogle.com

Table 3: Metal Ion Extraction and Separation with Dialkyldithiophosphoric Acids

| Extractant | Target Metals | Separation Achieved | Key Conditions / Findings |

|---|---|---|---|

| Di(n-butyl)dithiophosphoric acid (HDBDTP) | Th(IV), U(VI), Co(II), Ni(II), Cu(II) | Separation of actinides from each other and from d-block metals. akjournals.com | Mobile phase of xylenes–MEK–DMF; separation is highly dependent on extractant concentration. akjournals.com |

| Di(iso-butyl)dithiophosphoric acid (HDiBDTP) | Lanthanides (Pr, Sm, Gd, Er) | Separation of light lanthanides from heavy lanthanides; separation of adjacent pairs (e.g., Pr-Sm, Sm-Gd). akjournals.com | Branched alkyl chain increases Rf values for lanthanides; electron-donor solvents are crucial. akjournals.com |

| Di(2-ethylhexyl)dithiophosphoric acid (HDEHDTP) | Actinides (Am) vs. Lanthanides (Eu) | High separation factors (up to 100) for Am(III) over Eu(III). osti.gov | Synergistic system with tributylphosphate (TBP) in an organic solvent. osti.gov |

| Diheptyldithiophosphoric acid | Ni(II), Cu(II), Co(II), Zn(II) | Extraction from acidic aqueous solutions. dergipark.org.tr | Metal chelates are soluble in organic solvents and insoluble in water. dergipark.org.tr |

Advanced Analytical Methodologies and Environmental Monitoring Research

Chromatographic Separations for Dithiodiphosphoric Acid and Its Metabolites/Derivatives

Chromatographic techniques are fundamental in separating and identifying this compound and its related compounds from complex environmental and biological samples. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively used, often coupled with mass spectrometry (MS) for definitive identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound and its metabolites. Reverse-phase (RP) HPLC methods are commonly employed for the separation of these compounds. sielc.com For instance, O,O-Diethyl dithiophosphate (B1263838) can be analyzed using a reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier. sielc.com For compatibility with mass spectrometry (MS) detection, volatile additives like formic acid are used in the mobile phase instead of non-volatile ones such as phosphoric acid. sielc.comnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the determination of this compound metabolites, such as dialkyl dithiophosphates (DADTPs), in complex matrices like hair and urine. mdpi.comnih.govfrontiersin.org Due to the polar nature of these metabolites, direct analysis can sometimes lack sensitivity. To overcome this, derivatization strategies have been developed. One such method involves using a cationic derivatizing agent, N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B), which reacts with the organophosphorus acids to form derivatives that show enhanced detection sensitivity in LC-ESI-MS/MS analysis by one to over two orders of magnitude. mdpi.com This allows for detection in the low parts-per-trillion (ppt) range. mdpi.com Another approach for hair analysis utilizes an alkaline extraction followed by direct injection into the LC-MS/MS system, which has been shown to provide high recoveries for six different dialkyl phosphate (B84403) metabolites, including diethyl dithiophosphate (DEDTP). nih.gov

The separation of the parent drug and its more polar metabolites in a single chromatographic run often necessitates the use of gradient elution. nih.gov The table below summarizes a typical LC-MS/MS setup for the analysis of organophosphate metabolites.

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | UPLC/HPLC | nih.govfrontiersin.org |

| Mobile Phase A | 0.1% (v/v) acetic acid in water | nih.gov |

| Mobile Phase B | 1:1 Methanol:Acetonitrile | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govfrontiersin.org |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | nih.gov |

Gas chromatography (GC) is a high-resolution separation technique, but it is generally suitable only for volatile and thermally stable compounds. mdpi.com this compound and its dialkyl phosphate metabolites are non-volatile due to their polar nature. mdpi.com Therefore, a derivatization step is required to convert them into more volatile and thermally stable derivatives suitable for GC analysis. mdpi.commdpi.comscielo.br

Common derivatization techniques include silylation and alkylation. mdpi.com Silylation replaces active hydrogens on the polar functional groups with a trimethylsilyl (B98337) (TMS) group, which increases volatility. mdpi.comscielo.br Alkylation, for example with pentafluorobenzyl bromide (PFBBr), is another widely used method. nih.govnih.gov This reaction converts the acidic analytes into their corresponding esters, which are amenable to GC analysis. nih.gov An automated method combining solid-phase extraction (SPE) with on-support derivatization using PFBBr has been developed for the analysis of dialkyl phosphate metabolites in urine, offering a fast, efficient, and less labor-intensive procedure with detection limits in the range of 0.02 to 0.5 ng/mL. nih.govnih.gov

GC is almost always coupled with a mass spectrometer (GC-MS) for the analysis of these compounds, which provides definitive identification based on the mass spectrum of the derivatized analyte. mdpi.comnih.govresearchgate.net Negative ion chemical ionization (NICI) is a particularly sensitive technique for the detection of the pentafluorobenzyl derivatives. nih.gov

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a sensitive and cost-effective alternative to chromatographic techniques for the quantification of dithiophosphates. mdpi.comcore.ac.uk Voltammetric sensors, in particular, have been developed for the determination of these compounds in industrial and environmental samples. mdpi.com

One notable development is a voltammetric sensor based on a carbon paste electrode (CPE) modified with titanium dioxide (TiO2) nanoparticles synthesized via a green method using Aloe vera extract. mdpi.comdntb.gov.uaresearchgate.netdntb.gov.ua This sensor was used for the quantification of sodium dicresyl dithiophosphate (DCDTP). mdpi.com The study revealed that the oxidation of DCDTP at the electrode surface is an irreversible process, showing a distinct anodic peak in cyclic voltammetry. mdpi.com The modification of the electrode with TiO2 nanoparticles significantly enhanced the voltammetric response compared to the bare electrode. mdpi.com

The optimal pH for the electroanalysis was determined to be 7.0. mdpi.com Using square wave voltammetry under optimized pulse parameters, the sensor demonstrated excellent analytical performance. The results obtained with the sensor for real flotation and synthetically contaminated soil samples were statistically equivalent to those obtained by the standard UV-vis spectrophotometry method. mdpi.com

| Parameter | Value |

|---|---|

| Analyte | Dicresyl dithiophosphate |

| Technique | Square Wave Voltammetry |

| Linear Range | 5 to 150 µmol/L |

| Limit of Detection (LOD) | 1.89 µmol/L |

| Limit of Quantification (LOQ) | 6.26 µmol/L |

| Optimal pH | 7.0 |

| Electrode Process | Irreversible Oxidation |

Spectroscopic Analytical Applications in Complex Matrices

Spectroscopic techniques are widely employed for the qualitative and quantitative analysis of dithiophosphoric acid and its derivatives, especially in complex matrices. These methods are based on the interaction of the compounds with electromagnetic radiation. diva-portal.org

UV-visible (UV-Vis) spectroscopy is a common method for the determination of dithiophosphates in solution. diva-portal.orgresearchgate.net It is often used to monitor the concentration of dithiophosphate collectors in flotation liquors. researchgate.netacs.org For instance, the kinetics of diethyl dithiophosphate adsorption on mineral surfaces like chalcopyrite and tennantite has been studied by monitoring the decrease in its concentration in solution using UV-Vis spectroscopy at different pH values. researchgate.net The technique is also used as a reference method for validating new analytical procedures, such as the electrochemical sensor described previously. mdpi.com Metal complexes of dithiophosphates often exhibit characteristic ligand-to-metal charge-transfer (LMCT) bands in the UV-Vis region, which can be studied to understand their electronic structure and behavior in solution. nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides structural information about molecules. diva-portal.org These techniques are particularly useful for identifying functional groups and characterizing the bonding in dithiophosphate compounds and their metal complexes. diva-portal.orgscirp.orgbohrium.comacs.org For example, IR spectroscopy can identify characteristic vibrations such as P-O-C, P=S, and P-S bonds, helping to elucidate the structure of newly synthesized dithiophosphate derivatives. scirp.org The fingerprint region of the IR spectrum is especially valuable for identifying small structural differences between related compounds. diva-portal.org

Development of Sensors and Probes for Specific Analyte Detection

The need for rapid, on-site, and sensitive detection of this compound and related compounds has driven research into the development of specialized sensors and probes. clausiuspress.com

A prime example is the electrochemical sensor based on a titanium dioxide nanoparticle-modified carbon paste electrode for dithiophosphate quantification, as detailed in section 7.2. mdpi.comdntb.gov.ua This sensor offers a practical approach for monitoring these compounds in industrial and environmental contexts, providing results comparable to traditional laboratory methods but with the advantages of simplicity and speed. mdpi.comresearchgate.net The development of such chemical electrode sensors is a mature field, often providing standard methods for comparison. clausiuspress.com

While highly specific sensors for this compound itself are still an active area of research, broader research into sensors for organophosphates provides relevant insights. nih.gov Many of these are biosensors that rely on the inhibition of enzymes like acetylcholinesterase (AChE) by organophosphate compounds. nih.gov The development of these sensors involves immobilizing the enzyme onto a transducer (e.g., an electrode or an optical fiber), which then measures a signal change resulting from the enzyme's inhibition in the presence of the target analyte. nih.gov Research in this area focuses on improving enzyme immobilization techniques and enhancing the stability and sensitivity of the sensor platforms. nih.gov Fluorescent probes, such as 7-azido-4-methylcoumarin (B1373340) (AzMC), have also been utilized to detect the release of hydrogen sulfide (B99878) from the degradation of dithiophosphate compounds, providing an indirect method of monitoring their presence and reactivity. researchgate.net

Research into Environmental Fate and Transformation Pathways (e.g., degradation kinetics in model systems)

Understanding the environmental fate and transformation of this compound is essential for assessing its environmental impact. Research has focused on its degradation pathways, with hydrolysis being a primary route of transformation. nih.govacs.orgrsc.org

The hydrolysis of dialkyldithiophosphates has been investigated in detail, often using ³¹P NMR spectroscopy to track the reaction over time. nih.govacs.orgrsc.org These studies reveal that dithiodiphosphates degrade in the presence of water to release hydrogen sulfide. nih.govnih.gov The kinetics of this hydrolysis is highly dependent on the structure of the compound, particularly the nature of the alkyl or aryl groups attached to the phosphorus atom. nih.govacs.orgnih.gov